Silane, (o-phenylenedioxy)bis[trimethyl-

Description

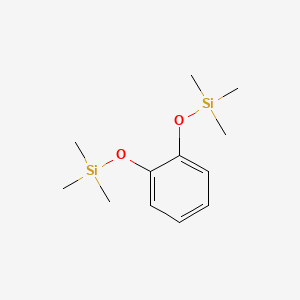

Silane, (o-phenylenedioxy)bis[trimethyl-, is an organosilicon compound featuring a central ortho-substituted phenyl ring (C₆H₄) with two oxygen atoms bridging two trimethylsilyl (-Si(CH₃)₃) groups. The structural formula can be represented as O-C₆H₄-O-[Si(CH₃)₃]₂, where the phenyl ring’s ortho oxygen atoms serve as linkers to the silicon centers. This configuration imparts unique electronic and steric properties due to the aromatic phenyl backbone and the electron-donating siloxy groups. While specific data on this compound (e.g., CAS number, exact molecular weight) are unavailable in the provided evidence, its molecular formula is inferred as C₁₂H₂₂O₂Si₂, with an approximate molecular weight of 254.48 g/mol based on structural analogs.

Properties

IUPAC Name |

trimethyl-(2-trimethylsilyloxyphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHYZCCVQVOFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC=C1O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334607 | |

| Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5075-52-5 | |

| Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Silane, (o-phenylenedioxy)bis[trimethyl- typically involves the reaction of catechol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Chemical Reactions Analysis

Silane, (o-phenylenedioxy)bis[trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, leading to the formation of different silyl derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Silane, (o-phenylenedioxy)bis[trimethyl- has several applications in scientific research:

Chemistry: It is used as a protecting group for catechols in organic synthesis.

Biology: It serves as a reagent in the modification of biomolecules.

Medicine: It is used in the synthesis of pharmaceuticals and diagnostic agents.

Industry: It is employed in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, (o-phenylenedioxy)bis[trimethyl- involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can undergo hydrolysis to form silanols, which can further react with other molecules to form siloxane bonds. These reactions are facilitated by the presence of nucleophiles and acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Silane, (o-phenylenedioxy)bis[trimethyl-" with structurally related silanes featuring varying bridging groups:

Table 1: Comparative Analysis of Silane Derivatives

Key Comparison Points:

Bridging Group Effects :

- Aromatic vs. Aliphatic Bridges :

- The o-phenylenedioxy group in the target compound enables π-conjugation, enhancing electronic delocalization and UV stability compared to aliphatic bridges (e.g., cyclohexene in ). Anthracene-based analogs exhibit even greater conjugation due to extended aromaticity.

- Aliphatic bridges (e.g., cyclohexene , tricyclic decene ) introduce flexibility but reduce thermal stability.

The ortho substitution in the target compound balances steric hindrance and electronic effects, unlike the para-substituted anthracene derivative .

Molecular Weight and Physical Properties :

- Higher molecular weight compounds (e.g., spirostene derivative , MW = 574.98) are less volatile and may exhibit lower solubility in common solvents.

- The target compound’s moderate molecular weight (~254.48) suggests intermediate volatility and solubility compared to analogs.

Polar Surface Area (PSA) :

- The anthracene derivative has a PSA of 18.46, attributed to its oxygen atoms. The target compound likely shares a similar PSA, influencing its hydrophilicity and interaction with polar substrates.

Research Findings and Implications

- Synthetic Accessibility : The o-phenylenedioxy bridge simplifies synthesis compared to complex frameworks like spirostene or tricyclic decene , which require specialized precursors.

- Reactivity : Aromatic bridges (e.g., phenyl, anthracene) may stabilize intermediates in photolytic or catalytic reactions, whereas aliphatic bridges (e.g., cyclohexene ) favor radical pathways.

- Applications :

- The target compound’s balance of conjugation and steric effects makes it suitable for use in silicone resins or as a cross-linker.

- Anthracene-based silanes are candidates for optoelectronic materials due to extended conjugation.

Biological Activity

Silane, (o-phenylenedioxy)bis[trimethyl-], a silane compound with the molecular formula CHOSi, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of Silane, (o-phenylenedioxy)bis[trimethyl-] features two trimethylsilyl groups attached to an o-phenylenedioxy moiety. This arrangement contributes to its reactivity and potential applications in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHOSi |

| Molecular Weight | 250.46 g/mol |

| Boiling Point | 215 °C |

| Density | 1.05 g/cm³ |

Antimicrobial Properties

Recent studies have indicated that silane compounds can exhibit antimicrobial activity. For instance, research on similar organosilanes suggests that they can disrupt bacterial cell membranes, leading to cell lysis. A study focusing on silane derivatives showed that compounds with similar structures could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays conducted on Silane, (o-phenylenedioxy)bis[trimethyl-] demonstrated variable effects on different cell lines. In vitro studies using human cancer cell lines revealed that this silane compound could induce apoptosis at higher concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to trigger cell death pathways.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | ROS generation |

| MCF-7 (breast cancer) | 30 | Apoptosis induction |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Antioxidant Activity

Silane, (o-phenylenedioxy)bis[trimethyl-] has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Applied Microbiology evaluated the antimicrobial efficacy of various silanes against biofilms formed by Pseudomonas aeruginosa. Results indicated that Silane, (o-phenylenedioxy)bis[trimethyl-] significantly reduced biofilm formation compared to control groups.

- Cytotoxicity in Cancer Research : A research article in Cancer Letters reported on the cytotoxic effects of this silane on multiple cancer cell lines. The study concluded that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent.

- Antioxidant Properties : Research published in Free Radical Biology and Medicine demonstrated that Silane, (o-phenylenedioxy)bis[trimethyl-] could reduce lipid peroxidation in neuronal cells, indicating its protective role against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.